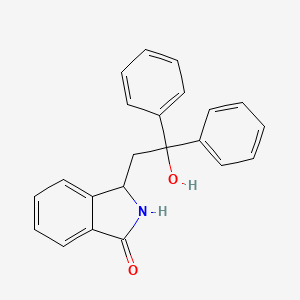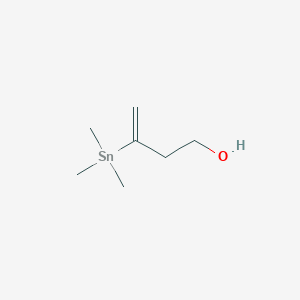
3-(Trimethylstannyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylstannyl)but-3-en-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
But-3-en-1-ol+Trimethyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Trimethylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of 3-(Trimethylstannyl)but-3-en-1-ol involves its interaction with molecular targets through the trimethylstannyl group. This group can form bonds with various atoms and molecules, facilitating different chemical reactions. The pathways involved include:
Coordination with metal centers: The trimethylstannyl group can coordinate with metal ions, influencing catalytic processes.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: Similar structure but lacks the trimethylstannyl group.
3-Buten-1-ol: Similar backbone but without the organotin moiety.
3-(Trimethylsilyl)but-3-en-1-ol: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
3-(Trimethylstannyl)but-3-en-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and catalysis that other similar compounds may not be suitable for.
Properties
CAS No. |
76077-30-0 |
|---|---|
Molecular Formula |
C7H16OSn |
Molecular Weight |
234.91 g/mol |
IUPAC Name |
3-trimethylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1,3-4H2;3*1H3; |
InChI Key |
KOUFEYZLQOFEFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





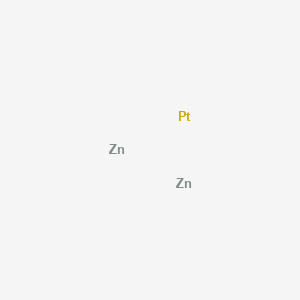
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
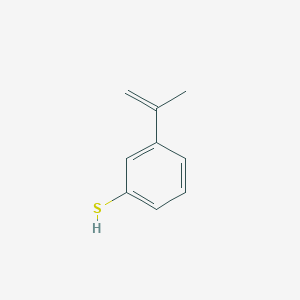

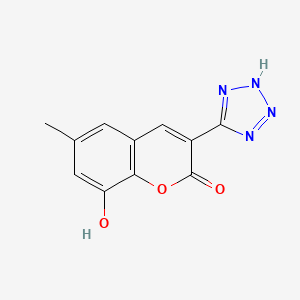

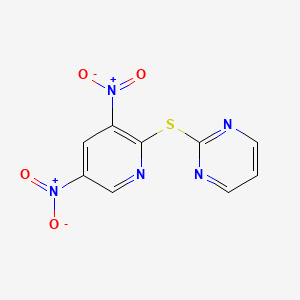
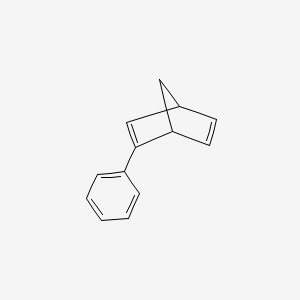
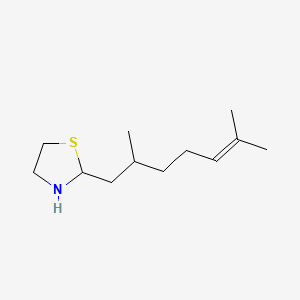
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
